

Application Notes and Protocols: PSI-7409

Tetrasodium In Vitro Assay

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Compound of Interest

Compound Name: *PSI-7409 tetrasodium*

Cat. No.: *B15567950*

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Abstract

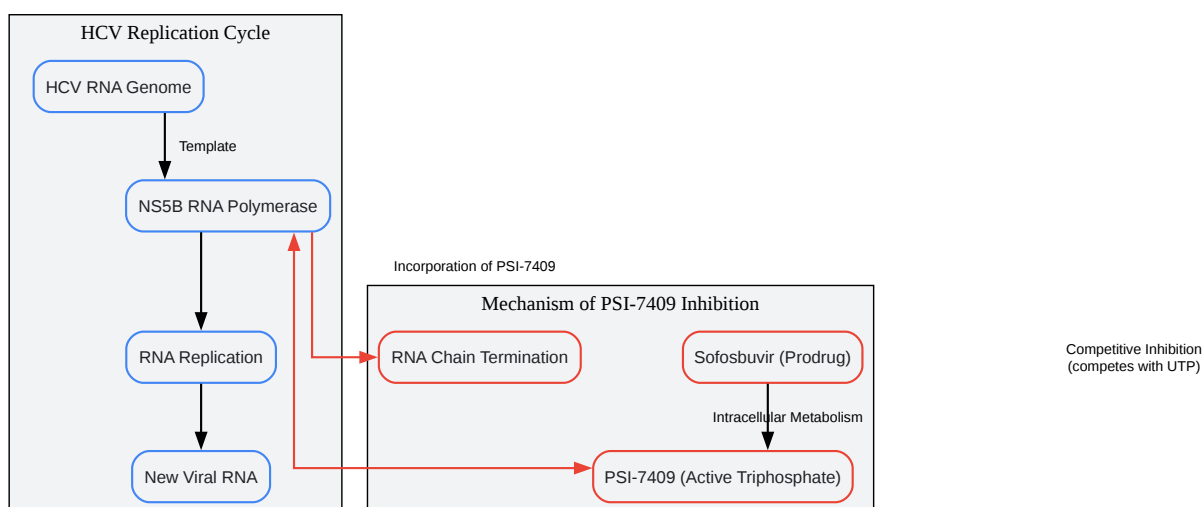
PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the direct-acting antiviral prodrug Sofosbuvir (PSI-7977). As a nucleotide analog, PSI-7409 acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. This document provides detailed application notes and protocols for the in vitro assessment of **PSI-7409 tetrasodium**, including its inhibitory activity on HCV NS5B polymerase and its selectivity against human polymerases.

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Sofosbuvir is a cornerstone of many anti-HCV regimens, and its efficacy is mediated by its active triphosphate form, PSI-7409. In vitro characterization of PSI-7409 is essential for understanding its mechanism of action, potency, and selectivity, which are critical aspects of drug development and resistance studies. These protocols detail the methodologies for evaluating the inhibitory properties of **PSI-7409 tetrasodium** in enzymatic assays.

Mechanism of Action

PSI-7409 acts as a competitive inhibitor of the natural nucleotide uridine triphosphate (UTP).[1] It is incorporated into the nascent viral RNA strand by the HCV NS5B polymerase. Upon incorporation, the 2'-fluoro and 2'-C-methyl groups on the ribose sugar of PSI-7409 cause steric hindrance, leading to chain termination and halting viral RNA replication.[1] The high selectivity of PSI-7409 for the viral polymerase over host cellular polymerases is a key factor in its favorable safety profile.



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Caption: Mechanism of Action of PSI-7409.

Data Presentation

The inhibitory activity of **PSI-7409 tetrasodium** against HCV NS5B polymerase from various genotypes and its selectivity against human DNA polymerases are summarized below.

Target Polymerase	Genotype (for HCV)	IC50 (μM)	Reference
HCV NS5B	1b_Con1	1.6	[2] [3]
HCV NS5B	2a_JFH1	2.8	[2] [3]
HCV NS5B	3a	0.7	[2] [3]
HCV NS5B	4a	2.6	[2] [3]
Human DNA Polymerase α	N/A	550	[2] [3]
Human DNA Polymerase β	N/A	>1000	[3]
Human DNA Polymerase γ	N/A	>1000	[3]

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of PSI-7409 against recombinant HCV NS5B polymerase. The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Materials:

- Recombinant HCV NS5BΔ21 polymerase (from desired genotypes)
- **PSI-7409 tetrasodium**
- HCV IRES template RNA
- [α - 32 P]UTP (or other suitable radiolabeled nucleotide)
- ATP, CTP, GTP, UTP solutions

- Reaction Buffer: 20 mM HEPES (pH 8.0), 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT
- RNase inhibitor (e.g., RNasin)
- Stop Solution: 0.3 M Tris-HCl (pH 7.4), 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, 3 µg/mL tRNA
- Gel Loading Dye: 98% formamide, 10 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue
- Polyacrylamide sequencing gel
- Phosphorimager system

Procedure:

- Prepare a reaction mixture containing reaction buffer, RNase inhibitor, HCV IRES template RNA, and a mix of ATP, CTP, and GTP.
- Add increasing concentrations of **PSI-7409 tetrasodium** to the reaction mixture.
- Initiate the reaction by adding the recombinant HCV NS5B polymerase and [α -³²P]UTP.
- Incubate the reaction at 30°C for 60 minutes.[\[2\]](#)
- Stop the reaction by adding the stop solution.
- Purify the RNA product.
- Add gel loading dye to the purified RNA samples, heat at 90°C for 5 minutes, and load onto a 6% polyacrylamide sequencing gel.[\[2\]](#)
- Perform electrophoresis to separate the RNA products.
- Visualize and quantify the radiolabeled RNA products using a phosphorimager.

- Calculate the IC50 value by plotting the percentage of polymerase activity against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.[1]



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